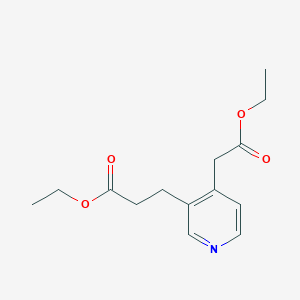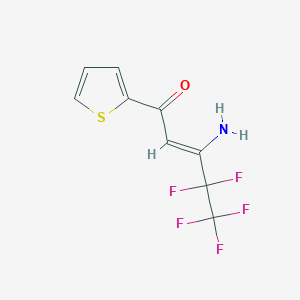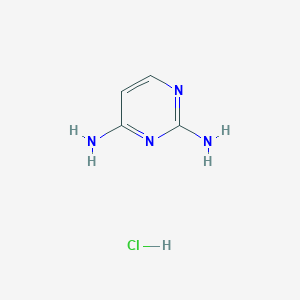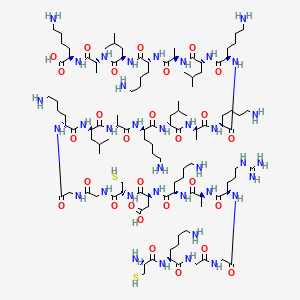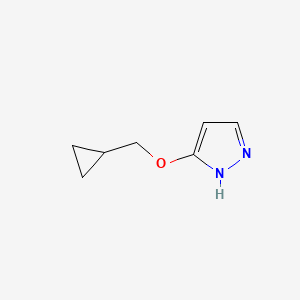![molecular formula C11H13N3O B13917701 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines under reflux conditions in acetonitrile . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Amines derived from the reduction of the pyrazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pyrazole and pyridine rings allow it to form hydrogen bonds and π-π interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- 5-Chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine
- N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine
Uniqueness: 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its combination of pyrazole and pyridine moieties, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C11H13N3O/c1-9-7-10(2)14(12-9)8-13-6-4-3-5-11(13)15/h3-7H,8H2,1-2H3 |
InChI Key |
LADBIENMMPHTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
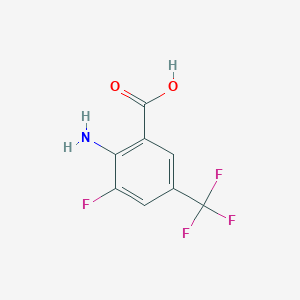
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
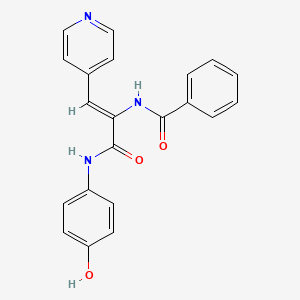
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
